molecular formula C19H15O6- B14239457 2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL)-2-methylpropyl carbonate CAS No. 478360-98-4

2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL)-2-methylpropyl carbonate

Cat. No.: B14239457
CAS No.: 478360-98-4
M. Wt: 339.3 g/mol
InChI Key: YDSBOIIFWMIVTR-UHFFFAOYSA-M
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Description

2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a hydroxy group, a dioxo group, and a carbonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 2-methylpropan-1-ol in the presence of a carbonate source. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate involves its interaction with various molecular targets. The hydroxy and dioxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl benzoate
  • 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Uniqueness

2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to other anthraquinone derivatives.

Properties

CAS No.

478360-98-4

Molecular Formula

C19H15O6-

Molecular Weight

339.3 g/mol

IUPAC Name

[2-(4-hydroxy-9,10-dioxoanthracen-1-yl)-2-methylpropyl] carbonate

InChI

InChI=1S/C19H16O6/c1-19(2,9-25-18(23)24)12-7-8-13(20)15-14(12)16(21)10-5-3-4-6-11(10)17(15)22/h3-8,20H,9H2,1-2H3,(H,23,24)/p-1

InChI Key

YDSBOIIFWMIVTR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(COC(=O)[O-])C1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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